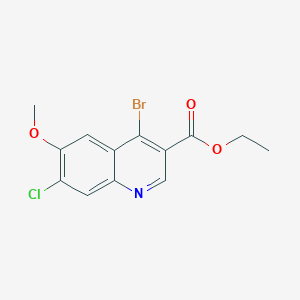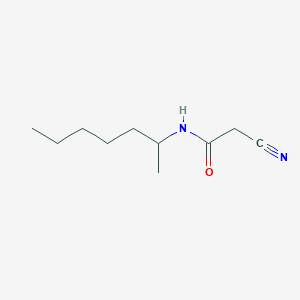
2-Cyano-N-(heptan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(heptan-2-yl)acetamide is a chemical compound with the molecular formula C10H18N2O. It is part of the cyanoacetamide family, which is known for its versatility in organic synthesis and its potential biological activities. The compound features a cyano group (-CN) and an acetamide group (-CONH2) attached to a heptane chain, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(heptan-2-yl)acetamide typically involves the reaction of heptan-2-amine with cyanoacetic acid or its esters. One common method is the direct treatment of heptan-2-amine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control of reaction parameters and higher yields. Solvent-free methods, such as stirring the reactants without a solvent at elevated temperatures, are also used to minimize waste and improve the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(heptan-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active methylene group in the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form various nitrogen-containing heterocycles, such as pyrroles and pyrazoles.
Common Reagents and Conditions
Bases: Sodium ethoxide, triethylamine
Solvents: Ethanol, dimethylformamide (DMF)
Catalysts: Palladium catalysts for specific carbonylation reactions
Major Products
The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyrroles, pyrazoles, and thiazoles, which are valuable in medicinal chemistry and material science .
Applications De Recherche Scientifique
2-Cyano-N-(heptan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(heptan-2-yl)acetamide and its derivatives involves interactions with various molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the heptane chain.
N-(2-Cyanoethyl)acetamide: Another analog with a different alkyl chain.
2-Cyano-N-(2-hydroxyethyl)acetamide: Contains a hydroxyethyl group, offering different reactivity and solubility properties.
Uniqueness
2-Cyano-N-(heptan-2-yl)acetamide is unique due to its heptane chain, which imparts distinct hydrophobic properties and influences its reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized heterocyclic compounds and for exploring new biological activities .
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
2-cyano-N-heptan-2-ylacetamide |
InChI |
InChI=1S/C10H18N2O/c1-3-4-5-6-9(2)12-10(13)7-8-11/h9H,3-7H2,1-2H3,(H,12,13) |
Clé InChI |
URVDCVMOZHWTGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


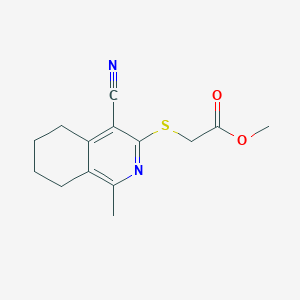
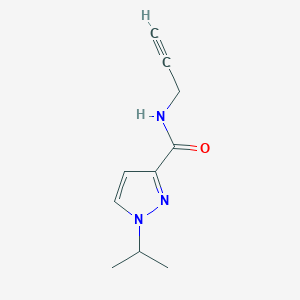
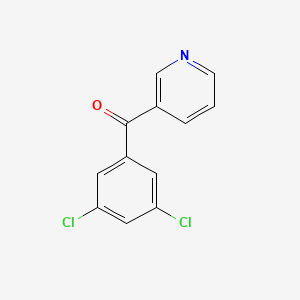

![6-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12995594.png)
![7-Chlorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12995595.png)
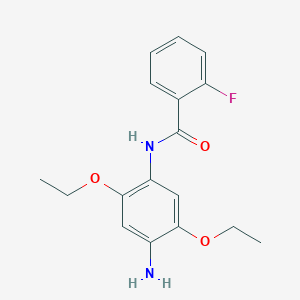
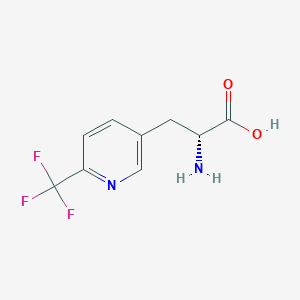
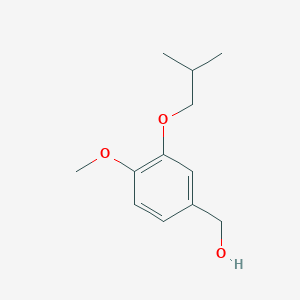
![2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)acetic acid](/img/structure/B12995622.png)

![4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B12995645.png)
